molecular formula C8H12O2 B067105 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) CAS No. 180787-43-3

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)

Cat. No. B067105
M. Wt: 140.18 g/mol
InChI Key: NITSFWZMDUVHTB-BIIVOSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI), commonly known as bicyclo[3.1.0]hexan-2-one, is a bicyclic organic compound. It is a colorless, volatile liquid with a pleasant odor. This compound is used in various scientific research applications due to its unique properties.1.0]hexan-2-one.

Mechanism Of Action

The mechanism of action of bicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis.

Biochemical And Physiological Effects

Bicyclo[3.1.0]hexan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any toxic effects on human health.

Advantages And Limitations For Lab Experiments

Bicyclo[3.1.0]hexan-2-one has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also a versatile compound and can be used in various scientific research applications. However, its limitations include its volatility and flammability, which can make it difficult to handle in large quantities.

Future Directions

There are several future directions for the research on bicyclo[3.1.0]hexan-2-one. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Further research can also be done to explore its potential as a flavoring agent in the food industry. Additionally, more research can be done to explore its potential as a solvent in organic synthesis.
Conclusion:
In conclusion, bicyclo[3.1.0]hexan-2-one is a versatile compound that has several scientific research applications. It can be easily synthesized and has several advantages for lab experiments. Its mechanism of action is not well understood, and more research is needed to explore its potential in various scientific research applications.

Synthesis Methods

Bicyclo[3.1.0]hexan-2-one can be synthesized by the Diels-Alder reaction between cyclopentadiene and ethyl vinyl ketone. This reaction results in the formation of a bicyclic intermediate, which can be hydrolyzed to obtain bicyclo[3.1.0]hexan-2-one.

Scientific Research Applications

Bicyclo[3.1.0]hexan-2-one has been used in various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. Bicyclo[3.1.0]hexan-2-one has been used as a flavoring agent in the food industry. It has also been used as a solvent in organic synthesis.

properties

CAS RN

180787-43-3

Product Name

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one

InChI

InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1

InChI Key

NITSFWZMDUVHTB-BIIVOSGPSA-N

Isomeric SMILES

CC(=O)C[C@@H]1CC[C@H]2[C@@H]1O2

SMILES

CC(=O)CC1CCC2C1O2

Canonical SMILES

CC(=O)CC1CCC2C1O2

synonyms

2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)

Origin of Product

United States

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